molecular formula C9H7BrClNS B2482399 2-(3-Bromophenyl)-1,3-thiazole hydrochloride CAS No. 1353501-18-4

2-(3-Bromophenyl)-1,3-thiazole hydrochloride

Cat. No.: B2482399
CAS No.: 1353501-18-4
M. Wt: 276.58
InChI Key: VXIUIOGRXLVTDI-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,3-thiazole hydrochloride is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,3-thiazole hydrochloride typically involves the reaction of 3-bromobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization process to form the thiazole ring. The hydrochloride salt is then obtained by treating the resulting thiazole compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-1,3-thiazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and applications.

    2-(4-Bromophenyl)-1,3-thiazole: Similar structure but with the bromine atom in a different position, affecting its chemical properties.

    2-(3-Chlorophenyl)-1,3-thiazole:

Uniqueness

2-(3-Bromophenyl)-1,3-thiazole hydrochloride is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which influences its chemical reactivity and potential applications. This specific substitution pattern can enhance its biological activity and make it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIUIOGRXLVTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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